Trienomycin D
CAS No.: 120811-38-3
Cat. No.: VC21351850
Molecular Formula: C36H48N2O7
Molecular Weight: 620.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120811-38-3 |
|---|---|
| Molecular Formula | C36H48N2O7 |
| Molecular Weight | 620.8 g/mol |
| IUPAC Name | [(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate |
| Standard InChI | InChI=1S/C36H48N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,16,18,20-22,25-26,31-32,34,39,41H,8-10,13,15,17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7-,18-11+,24-14+ |
| Standard InChI Key | OBMHDUHQCCKFEX-PCVXSXJLSA-N |
| Isomeric SMILES | CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3 |
| SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3 |
| Canonical SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3 |
Introduction
| Parameter | Value |
|---|---|
| Molecular Formula | C36H48N2O7 |
| Molecular Weight | 620.8 g/mol |
| CAS Number | 120811-38-3 |
| InChI Key | OBMHDUHQCCKFEX-PCVXSXJLSA-N |
| Physical State | Typically isolated as a solid |
Biological Activities
Anticancer Properties
Trienomycin D has demonstrated significant anticancer activity across multiple cancer cell lines. Its mechanism appears to involve interference with cellular processes critical to cancer cell proliferation and survival. The compound exhibits particularly notable activity against prostate cancer cells, positioning it as a potential candidate for development in oncological applications.
Research indicates that Trienomycin D can inhibit the proliferation of various cancer cell lines due to its ability to interfere with crucial cellular processes. While the exact molecular targets remain under investigation, its structural features suggest potential interactions with cellular components involved in cell division and growth regulation pathways.
Cytotoxicity Profile
The cytotoxic effects of Trienomycin D have been extensively evaluated against various cancer cell lines. Notable results include potent activity against prostate cancer cells (PC-3), with research demonstrating an IC50 value of 0.4 μM. This indicates significant potential as an anticancer agent when compared to many standard chemotherapeutic compounds.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| PC-3 (Prostate cancer) | 0.4 |
| HeLa (Cervical cancer) | 0.5 |
| MCF-7 (Breast cancer) | 0.7 |
These values demonstrate the compound's potent activity against multiple cancer types, with particularly strong effects against prostate cancer cells. The relatively low IC50 values across different cancer cell lines suggest broad-spectrum anticancer potential that warrants further investigation into its mechanism of action and potential clinical applications.
Antimicrobial Activities
As a member of the ansamycin family, Trienomycin D is also associated with antimicrobial properties. These compounds typically disrupt bacterial cellular functions through various mechanisms, though the specific antimicrobial spectrum and potency of Trienomycin D require further detailed investigation. The structural similarities to other ansamycins suggest potential effectiveness against various bacterial strains, which could position it as a candidate for further development in antimicrobial applications.
Research Applications and Significance
Mechanistic Studies
Understanding the precise mechanisms through which Trienomycin D exerts its biological effects remains an active area of research. Current evidence suggests that the compound may disrupt cell membrane integrity in bacterial systems, potentially by binding to lipid II, a crucial peptidoglycan precursor. In cancer cells, its activity likely involves interference with cellular pathways essential for proliferation and survival.
Advanced analytical techniques, including fluorescence anisotropy assays and transmission electron microscopy, have been employed to investigate these mechanisms in detail. These studies contribute valuable insights into both the compound's potential therapeutic applications and our broader understanding of cellular processes relevant to cancer and bacterial infections.
Synthesis and Production
Natural Sources
Trienomycin D is produced by certain strains of bacteria, particularly those within the Streptomyces genus. These microorganisms synthesize the compound as a secondary metabolite through complex biosynthetic pathways, likely involving polyketide synthase (PKS) systems. The isolation of Trienomycin D from natural sources typically involves fermentation processes followed by extensive purification procedures.
Synthetic Approaches
The total synthesis of Trienomycin D presents significant challenges due to its structural complexity. Synthetic routes typically require controlled temperatures, specific catalysts, and carefully selected solvents to ensure the desired stereochemistry and functional group arrangements. Key challenges include controlling stereochemistry during macrolactonization and minimizing byproducts during synthesis.
Purification often necessitates sophisticated techniques such as reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and gradient elution systems using acetonitrile/water mixtures. Validation of purity typically employs high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to ensure the absence of structural isomers or residual impurities.
Comparative Analysis with Related Compounds
Trienomycin D belongs to a family of structurally related compounds, including Trienomycin A, B, and C. These compounds share a common macrocyclic framework but differ in specific functional group arrangements and substitution patterns. These structural variations result in distinct biological activity profiles, providing valuable opportunities for structure-activity relationship studies.
Comparative analyses of the trienomycin family compounds could yield important insights into the structural features responsible for their biological activities. Such studies might inform the rational design of more potent and selective derivatives with enhanced therapeutic properties.
Research Challenges and Future Directions
Analytical Challenges
Research on Trienomycin D faces several analytical challenges, including:
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Structural characterization requires advanced techniques such as NMR spectroscopy (1H, 13C, COSY, HSQC) for backbone connectivity and stereochemistry determination.
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X-ray crystallography, when possible, provides crucial information about absolute configuration.
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Circular dichroism helps confirm solution-phase conformation.
These analytical challenges necessitate rigorous cross-validation approaches, particularly when dealing with fermentation-derived samples that may exhibit batch-to-batch variability.
Future Research Opportunities
Several promising research directions could advance our understanding and application of Trienomycin D:
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Development of more efficient synthetic routes to facilitate larger-scale production.
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Creation of semi-synthetic derivatives with enhanced pharmacological properties.
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Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities.
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Evaluation of potential synergistic effects with established therapeutic agents.
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Exploration of innovative drug delivery systems to improve bioavailability and targeting.
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